Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-(((2-(4-morpholinyl)ethyl)amino)carbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-(((2-(4-morpholinyl)ethyl)amino)carbonyl)-: is a complex organic compound that belongs to the family of pyrroloisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo(2,1-a)isoquinoline derivatives typically involves multi-step reactions. One common method is the annulation of the pyrrole ring to the isoquinoline moiety. This can be achieved through a two-component domino reaction involving 1-aroyl-3,4-dihydroisoquinolines with α,β-unsaturated ketones, nitroalkenes, and acrylonitrile . Another approach involves the cycloaddition of azomethine ylide generated in situ by the reaction of isatin and tetrahydroisoquinoline .
Industrial Production Methods
Industrial production methods for these compounds often rely on scalable synthetic routes that can be optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms has been explored to enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo(2,1-a)isoquinoline derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated derivatives with nucleophiles in polar solvents.
Major Products
The major products formed from these reactions include various substituted pyrrolo(2,1-a)isoquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of pyrrolo(2,1-a)isoquinoline derivatives often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. By binding to the DNA-topoisomerase complex, these compounds prevent the relaxation of supercoiled DNA, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Lamellarins: Marine alkaloids with a pyrrolo(2,1-a)isoquinoline scaffold, known for their cytotoxic and anti-cancer activities.
Lukianols: Related alkaloids with similar biological properties.
Polycitrins: Compounds with a similar core structure, exhibiting antibiotic and antioxidant properties.
Storniamides: Another class of related compounds with diverse biological activities.
Uniqueness
Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-(((2-(4-morpholinyl)ethyl)amino)carbonyl)- stands out due to its unique combination of functional groups, which confer specific biological activities and make it a valuable scaffold for drug development .
Properties
CAS No. |
39731-73-2 |
---|---|
Molecular Formula |
C22H27N3O6 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
8,9-dimethoxy-2-(2-morpholin-4-ylethylcarbamoyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H27N3O6/c1-29-18-11-14-3-5-25-17(15(14)13-19(18)30-2)12-16(20(25)22(27)28)21(26)23-4-6-24-7-9-31-10-8-24/h11-13H,3-10H2,1-2H3,(H,23,26)(H,27,28) |
InChI Key |
YARIAQSYDLQFHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN3C2=CC(=C3C(=O)O)C(=O)NCCN4CCOCC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.